molecular formula C16H14ClN5O3 B2948447 3-((1-(5-Chloro-6-hydroxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-01-9

3-((1-(5-Chloro-6-hydroxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2948447
CAS No.: 2034479-01-9
M. Wt: 359.77
InChI Key: ZJNJGFPFNYDHOD-UHFFFAOYSA-N
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Description

This compound is a pyrazine-2-carbonitrile derivative featuring a piperidin-3-yloxy linker substituted with a 5-chloro-6-hydroxynicotinoyl group.

Properties

IUPAC Name

3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c17-12-6-10(8-21-14(12)23)16(24)22-5-1-2-11(9-22)25-15-13(7-18)19-3-4-20-15/h3-4,6,8,11H,1-2,5,9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNJGFPFNYDHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS 2034503-74-5)

  • Molecular Formula : C₁₆H₁₆N₆O₃
  • Key Differences: Substituents: Replaces the 5-chloro-6-hydroxynicotinoyl group with a 6-oxo-1,6-dihydropyridazin-1-yl acetyl moiety. Functional Groups: Lacks the chlorine and hydroxyl groups but introduces a pyridazinone ring, which may enhance hydrogen-bonding capacity.

Pyridine-Benzofuran Hybrids (e.g., Compound 16a, 16b, 20)

  • Structural Features : Derived from 2-methylpyridine-3-carbohydrazide (Compound 15) and functionalized with bromobenzofuran or acetylated pyrazoles .
  • Comparison: The target compound’s pyrazine-carbonitrile core differs from the pyridine-benzofuran scaffold, which may confer distinct electronic properties. The 5-chloro-6-hydroxynicotinoyl group in the target compound could offer stronger electrophilic character compared to bromobenzofuran derivatives.

Piperidine-Containing GPCR Ligands (e.g., L-742694, SR140333)

  • Key Compounds :
    • L-742694 : Contains a morpholine-triazolylmethyl group and trifluoromethyl substituents .
    • SR140333 : Features dichlorophenyl and isopropoxyphenylacetyl groups on a piperidine scaffold .
  • Comparison :
    • The target compound’s hydroxyl and chlorine substituents may provide moderate hydrophilicity compared to the highly lipophilic trifluoromethyl groups in L-742693.
    • Unlike SR140333, which targets neurokinin receptors, the pyrazine-carbonitrile core of the target compound might favor kinase or protease interactions.

Carbonitrile Derivatives (e.g., 6-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile)

  • Structural Highlights: Incorporates a quinoline-pyrazole moiety instead of nicotinoyl .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Potential Targets
Target Compound C₁₆H₁₂ClN₅O₄ 5-Chloro-6-hydroxynicotinoyl Kinases, GPCRs
2034503-74-5 () C₁₆H₁₆N₆O₃ 6-Oxo-pyridazinone acetyl Enzymes, Proteases
Compound 16a () C₂₄H₁₈BrN₃O₃ Bromobenzofuran, dihydropyrazolone Anticancer agents
L-742694 () C₂₃H₂₁F₆N₃O₃ Trifluoromethyl, triazolylmethyl Neurokinin receptors

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for pyrazine-carbonitrile derivatives, such as nucleophilic substitution on piperidine intermediates, followed by nicotinoyl functionalization .
  • Bioactivity Trends: Chlorine and hydroxyl groups may improve binding to polar active sites (e.g., ATP pockets in kinases) compared to non-halogenated analogs . Pyrazine-carbonitrile cores are associated with moderate metabolic stability, though the hydroxyl group could increase susceptibility to glucuronidation .

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